molecular formula C17H15N5O2 B2414442 1-methyl-2-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034496-25-6

1-methyl-2-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2414442
CAS RN: 2034496-25-6
M. Wt: 321.34
InChI Key: KHANDPAZVNFMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H15N5O2 and its molecular weight is 321.34. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Synthons in Crystal Engineering

Research into heterocyclic acids, such as pyrazinecarboxylic acids, has shown the occurrence of carboxylic acid-pyridine supramolecular synthon V, which is essential for self-assembly in the crystal structures of these compounds. This understanding aids in crystal engineering strategies, correlating molecular features with supramolecular arrangements for targeted applications in materials science and pharmaceuticals (Peddy Vishweshwar et al., 2002).

Heterocyclic Compounds Synthesis

Synthesis of novel heterocyclic compounds, such as oxadiazole derivatives containing pyranopyridine moieties, has been explored for their potential in improving hypertensive activity. This research demonstrates the compound's relevance in medicinal chemistry for developing new therapeutic agents (N. Kumar & Uday C. Mashelker, 2007).

Novel Synthesis Methods

The unexpected synthesis of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives, rather than anticipated products, through a novel mechanism involving sequential aza-Wittig / cycloaddition / ring-transformation reactions, showcases advanced synthetic methods in organic chemistry. This work contributes to the development of new synthetic pathways and the discovery of novel compounds (T. Okawa et al., 1997).

Ligand Complexation and Metal Coordination

The synthesis and characterization of new pyridine carboxamide ligands and their complexation with copper(II) highlight the compounds' significance in coordination chemistry. The study of mono-, di-, tri-, and tetranuclear copper complexes provides insights into intramolecular hydrogen bonding interactions and metal ion coordination, which are crucial for designing metal-organic frameworks (MOFs) and catalysts (S. Jain et al., 2004).

Antibacterial Activity of Heterocycles

Research into the antibacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis emphasizes the compounds' potential in addressing antibiotic resistance. This study aids in the discovery of new antimycobacterial agents, contributing to the fight against tuberculosis (M. Gezginci et al., 1998).

properties

IUPAC Name

1-methyl-2-oxo-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-22-9-3-5-13(17(22)24)16(23)21-11-14-15(20-8-7-19-14)12-4-2-6-18-10-12/h2-10H,11H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHANDPAZVNFMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.